1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Overview
Description
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a chemical compound that features a trifluoromethyl group, a pyrazole ring, and a carbohydrazide moiety. The trifluoromethyl group is known for its significant role in enhancing the chemical and biological properties of compounds, making them valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazines with 1,3-diketones or their equivalents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Carbohydrazide Formation: The carbohydrazide moiety can be introduced by reacting the pyrazole derivative with hydrazine hydrate under suitable conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the pyrazole ring and carbohydrazide moiety, enables the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Comparison with Similar Compounds
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide: This compound differs in the position of the trifluoromethyl group, which can affect its chemical and biological properties.
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide: This compound has a different position for the carbohydrazide moiety, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-7-2-4-8(5-3-7)19-10(12(13,14)15)9(6-17-19)11(20)18-16/h2-6H,16H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHXEVPETPWJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618090-91-8 | |
Record name | 1-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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